molecular formula C9H11BrN2O B1528593 2-(3-Bromophenyl)-2-(methylamino)acetamide CAS No. 1218221-61-4

2-(3-Bromophenyl)-2-(methylamino)acetamide

Cat. No. B1528593
M. Wt: 243.1 g/mol
InChI Key: YYIDBXQVSDIOBF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(methylamino)acetamide, also known as 2-BMA, is a compound that is widely used in scientific research. It has applications in various areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Conformational Analysis and Spectroscopy

Studies on compounds analogous to paracetamol, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have focused on their electronic properties and vibrational mode couplings. These investigations reveal insights into the conformational stability and electronic interactions of bromophenyl acetamides, which are crucial for designing drugs with optimized efficacy and reduced side effects. The research demonstrates the importance of understanding the stereochemical preferences of such compounds, which can significantly influence their biological activity and interaction with biological macromolecules (R. Viana et al., 2017).

Anticonvulsant Properties

Research into 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights their potential as anticonvulsant agents. These studies suggest that certain structural features, such as the arrangement of amide groups and the presence of halogen atoms, may be key to their activity. The understanding of these molecular features could be applied to the development of new therapeutic agents for epilepsy and related neurological conditions (A. Camerman et al., 2005).

Antitumor Activity

Nicotinamide derivatives synthesized through reactions with bromo analogues have shown considerable in vitro antitumor properties. This research underlines the significance of bromophenyl compounds in developing chemotherapeutic agents. By studying the cytotoxic effects of these compounds across various cancer cell lines, scientists can identify promising leads for cancer treatment (A. S. Girgis et al., 2006).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of phenyl acetamide derivatives illustrates the potential of bromophenyl compounds in facilitating the development of antimicrobial agents. These methodologies offer rapid and efficient routes to new compounds that could combat microbial resistance, highlighting the importance of innovative synthetic approaches in drug discovery (Mohamed Ghazzali et al., 2012).

Green Chemistry in Drug Discovery

The synthesis of paracetamol analogues using green chemistry principles emphasizes the environmental benefits of sustainable approaches in the development of analgesic and antipyretic agents. This research showcases the application of bromophenyl acetamides in designing safer and more eco-friendly synthetic routes for pharmaceuticals, contributing to the reduction of hazardous waste in drug synthesis (Y. Dathu Reddy et al., 2014).

properties

IUPAC Name

2-(3-bromophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDBXQVSDIOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-(methylamino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)-2-(methylamino)acetamide
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2-(3-Bromophenyl)-2-(methylamino)acetamide
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2-(3-Bromophenyl)-2-(methylamino)acetamide
Reactant of Route 5
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Reactant of Route 6
2-(3-Bromophenyl)-2-(methylamino)acetamide

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